molecular formula C10H17F3N2O3S B7159020 N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide

N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide

Cat. No.: B7159020
M. Wt: 302.32 g/mol
InChI Key: QRTWGGQWVILBDM-UHFFFAOYSA-N
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Description

N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide is a complex organic compound that features a pyrrolidine ring, a trifluorobutanoyl group, and a sulfonamide group

Properties

IUPAC Name

N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O3S/c1-2-14-19(17,18)8-4-6-15(7-8)9(16)3-5-10(11,12)13/h8,14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTWGGQWVILBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the trifluorobutanoyl group and the sulfonamide group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluorobutanoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluorobutanoyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.

    Trifluorobutanoyl Derivatives: Compounds with similar trifluorobutanoyl groups.

Uniqueness

N-ethyl-1-(4,4,4-trifluorobutanoyl)pyrrolidine-3-sulfonamide is unique due to the combination of its pyrrolidine ring, trifluorobutanoyl group, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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